3-(Phenylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide is a complex organic compound with significant pharmacological potential. It belongs to a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. The compound's structure includes a phenylthio group and a triazolopyridine moiety, which contribute to its unique properties and potential applications in drug development.
This compound is identified by the Chemical Abstracts Service (CAS) number 2034374-30-4. Its molecular formula is , and it has a molecular weight of 380.4 g/mol. The compound is classified primarily within the realm of pharmaceutical chemistry, particularly as a potential therapeutic agent targeting various diseases mediated by specific biological pathways.
The synthesis of 3-(phenylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. Key methods may include:
The synthetic route often requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor the progress of the synthesis and confirm the structure of the final product.
The compound features a complex structure characterized by multiple functional groups:
The structural representation can be summarized as follows:
O=C(CCSc1ccccc1)NCc1nnc2c(C(F)(F)F)cccn12
The compound is expected to undergo various chemical reactions typical for amides and heterocycles:
Reactions involving this compound should be conducted with consideration to its stability under different conditions, particularly due to the presence of electronegative substituents that may influence reactivity.
The mechanism of action for 3-(phenylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide is not fully elucidated but is hypothesized based on similar compounds:
Further studies are required to clarify its pharmacodynamics and pharmacokinetics through in vitro and in vivo testing.
While specific data on physical properties such as density or boiling point are not readily available, general characteristics can be inferred from its structure:
Key chemical properties include:
The potential applications of 3-(phenylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide include:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: